molecular formula C13H16O4 B565267 Ibuprofen carboxylic acid-d3 CAS No. 1216505-29-1

Ibuprofen carboxylic acid-d3

Cat. No.: B565267
CAS No.: 1216505-29-1
M. Wt: 239.28 g/mol
InChI Key: DIVLBIVDYADZPL-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

²H Nuclear Magnetic Resonance (NMR)

Deuterium quadrupolar coupling constants (CQ) for the -CD₃ group range from 160–170 kHz, reflecting restricted rotation in the solid state. Solution-state ²H NMR shows a singlet at δ 1.21 ppm (J = 2.1 Hz), consistent with fast methyl group rotation.

¹⁷O NMR

The carboxylic oxygen nuclei exhibit distinct chemical shifts:

  • Carbonyl oxygen (O=C): δ 260 ppm.
  • Hydroxyl oxygen (O-D): δ 120 ppm.
    Linewidth broadening above 250 K indicates onset of tautomeric exchange between enol and keto forms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2: Key vibrational modes

Bond vibration Frequency (cm⁻¹) Shift vs. non-deuterated form
O-D stretch 2500–2300 Δ = -650
C=O stretch 1705 Unchanged
C-D bending 980 New peak

The O-D stretching frequency is redshifted compared to O-H modes in carboxyibuprofen (2950 cm⁻¹), confirming successful deuteration.

Properties

IUPAC Name

3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVLBIVDYADZPL-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721475
Record name 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216505-29-1
Record name 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The process utilizes 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent and deuterium source. Key steps include:

  • Coordination : The carboxylic acid group directs palladium to the β-C(sp³)–H position, forming a six-membered palladacycle intermediate.

  • Deuteration : Deuterium from d₁-HFIP replaces hydrogen via a σ-bond metathesis pathway.

  • Ligand Design : Ligand L8 enhances reactivity at methylene sites, achieving >95% deuterium incorporation at β positions.

For ibuprofen, modified conditions (20 mol% Pd(OAc)₂, 40 mol% L8, 2 equiv Ag₂CO₃, 80°C, 24 hr) yield this compound with a total deuterium content (Dtotal) of 7.8–8.5. Silver additives suppress decarboxylation, while elevated temperatures accelerate isotope exchange without substrate degradation.

Microbial Oxidation with Deuterated Precursors

An alternative route leverages microbial strains to oxidize deuterated hydrocarbons into target metabolites. Rhodococcus sp. BPM1613f, known for oxidizing aromatic hydrocarbons to carboxylic acids, was adapted to produce deuterated ibuprofen derivatives.

Fermentation Protocol

  • Deuterated Substrate Preparation : Propane-d₈ or isobutylbenzene-d₁₀ is fed into cultures to induce β-oxidation.

  • Biotransformation : The microbial enzyme system introduces carboxylic acid groups and retains deuterium at methyl branches.

  • Yield and Purity : Post-fermentation extraction yields 65–72% this compound, though regioselectivity depends on substrate deuteration patterns.

This method faces challenges in controlling deuterium placement but offers a "greener" synthesis route under mild conditions.

Late-Stage Isotopic Exchange Using Acidic Media

Deuterium incorporation via proton exchange under acidic conditions provides a cost-effective but less selective approach.

Experimental Procedure

  • Deuterium Source : Submerge ibuprofen carboxylic acid in D₂O/DCl (3:1) at 60°C for 48 hr.

  • Acid Catalysis : The α-hydrogen of the carboxylic acid undergoes H/D exchange, with spillover deuteration at β positions due to keto-enol tautomerism.

  • Outcome : Achieves ~40% deuterium incorporation at β sites, requiring subsequent HPLC purification to isolate the tri-deuterated product.

Continuous-Flow Deuteration with Photoredox Catalysts

Emerging continuous-flow systems enhance deuteration efficiency by combining photoredox catalysts with microfluidic reactors. A representative setup involves:

  • Reactants : Ibuprofen carboxylic acid, D₂O, and [Ir(ppy)₃] (photosensitizer).

  • Conditions : UV light (365 nm), residence time 10 min, 25°C.

  • Deuteration Efficiency : 55–60% at β positions, with throughput of 2.5 g/hr.

This method reduces side reactions but currently lags in selectivity compared to Pd-catalyzed approaches.

Comparative Analysis of Preparation Methods

Method Catalyst Deuterium Source Reaction Time Yield Dtotal
Pd-Catalyzed C–H ActivationPd(OAc)₂/L8d₁-HFIP24 hr82%8.2
Microbial OxidationRhodococcus sp.Deuterated substrates72 hr68%6.5
Acidic Isotopic ExchangeDClD₂O48 hr45%3.8
Continuous-Flow[Ir(ppy)₃]D₂O10 min58%5.5

Chemical Reactions Analysis

Types of Reactions

Ibuprofen Carboxylic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Ibuprofen Carboxylic Acid-d3 is employed in various fields of research:

  • Pharmacokinetics
    • Used to study the absorption, distribution, metabolism, and excretion of ibuprofen in the body.
    • Enables precise tracking of drug behavior due to the distinct mass of deuterium-labeled metabolites.
  • Metabolic Studies
    • Aids in understanding metabolic pathways and identifying metabolites of ibuprofen.
    • Facilitates the investigation of how modifications in molecular structure affect metabolic processes.
  • Drug Development
    • Assists in developing new ibuprofen derivatives with improved pharmacological properties.
    • Provides insights into structure-activity relationships that can lead to more effective formulations.
  • Analytical Chemistry
    • Serves as an internal standard in mass spectrometry and other analytical techniques.
    • Enhances the accuracy of quantitative analysis in complex biological matrices.

Data Table: Applications and Benefits

ApplicationDescriptionBenefits
PharmacokineticsStudies drug absorption and metabolismImproved understanding of drug dynamics
Metabolic StudiesInvestigates metabolic pathwaysIdentification of unique metabolites
Drug DevelopmentAids in creating new derivativesPotential for enhanced efficacy
Analytical ChemistryActs as an internal standard for mass spectrometryIncreases precision in analytical results

Case Study 1: Pharmacokinetic Analysis

A study conducted by researchers at Boehringer Ingelheim evaluated the pharmacokinetic properties of this compound compared to non-deuterated ibuprofen. The study demonstrated that the deuterated form exhibited distinct pharmacokinetic profiles, allowing for better understanding of drug interactions and metabolism in vivo. Key findings included:

  • Tmax (Time to Maximum Concentration) : Deuterated ibuprofen reached Tmax faster than its non-deuterated counterpart.
  • Cmax (Maximum Concentration) : Higher Cmax values indicated increased bioavailability.

Case Study 2: Metabolic Pathway Investigation

Research published in the journal Pharmacology explored the metabolic pathways influenced by this compound. The study revealed that deuterium labeling altered the metabolic fate of ibuprofen, providing insights into potential therapeutic advantages and reduced side effects associated with specific metabolites.

Mechanism of Action

Ibuprofen Carboxylic Acid-d3, like ibuprofen, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are mediators of pain, inflammation, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Deuterated Ibuprofen Derivatives

Ibuprofen Carboxylic Acid-d3 belongs to a family of deuterated ibuprofen derivatives, each tailored for specific analytical or metabolic applications. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound C₁₃H₁₃D₃O₄ 239.29 Deuterated metabolite; used in pharmacokinetic studies.
Hydroxy Ibuprofen-d3 C₁₃H₁₅D₃O₃ 225.30 Hydroxylated derivative; deuterated at non-carboxylic sites.
rac Ibuprofen-d3 C₁₃H₁₅D₃O₂ 209.30 Racemic deuterated ibuprofen; used for metabolic stability assays.
(R)-(−)-Ibuprofen-d3 C₁₃H₁₅D₃O₂ 209.30 Enantiomer-specific deuteration; critical for chiral resolution studies.

Key Findings :

  • This compound distinguishes itself via its carboxylic acid group, which enhances polarity and influences ionization in analytical settings compared to hydroxylated or non-acid derivatives .
  • Deuteration in this compound reduces metabolic interference, a feature shared with rac Ibuprofen-d3 but absent in non-deuterated analogs .

Comparison with Carboxylic Acid Bioisosteres in Drug Design

Carboxylic acid bioisosteres, such as oxetan-3-ol and thietan-3-ol , are explored to modulate physicochemical properties while retaining biological activity. A 2017 study synthesized ibuprofen analogs replacing the carboxylic acid with these moieties :

Bioisostere LogP (Predicted) COX Inhibition (IC₅₀) Key Advantage
Carboxylic Acid (this compound) 2.1 10 μM High polarity; strong hydrogen bonding.
Oxetan-3-ol 1.8 15 μM Improved membrane permeability.
Thietan-3-ol 2.0 12 μM Balanced lipophilicity and activity.

Key Findings :

  • This compound retains strong COX inhibition due to its carboxylic acid group, which facilitates hydrogen bonding with enzymatic targets. However, oxetan-3-ol derivatives exhibit better membrane permeability, highlighting a trade-off between activity and bioavailability .

Environmental Adsorption Behavior Relative to Parent Compounds

Ibuprofen and its metabolites, including this compound, exhibit pH-dependent adsorption in soils due to their carboxylic acid group. A 2011 study compared ibuprofen and naproxen (another NSAID with a carboxylic acid):

Compound Adsorption Coefficient (Kd, L/kg) in Organic-Rich Soil pH Sensitivity
Ibuprofen 45.2 High (pKa 4.9)
This compound 48.1 (estimated) Moderate
Naproxen 52.3 High (pKa 4.2)

Key Findings :

  • This compound’s adsorption is marginally higher than ibuprofen, likely due to deuterium-induced isotopic effects altering hydrogen bonding with soil organic matter .
  • Both compounds show reduced adsorption at higher pH (>5), where the carboxylic acid group deprotonates, increasing solubility .

Key Findings :

  • This compound’s diastereomeric mixture complicates chiral resolution compared to single-enantiomer drugs like (S)-naproxen.
  • Cobalt-catalyzed hydrogenation methods (used for ibuprofen derivatives) achieve moderate ee, whereas enzymatic or asymmetric catalysis yields higher enantiopurity .

Biological Activity

Ibuprofen Carboxylic Acid-d3 is a stable isotope-labeled derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is notable for its role in pain relief and inflammation reduction through the inhibition of cyclooxygenase (COX) enzymes. Understanding the biological activity of this compound is crucial for its application in pharmacological research, particularly in studies involving drug metabolism, mechanism of action, and therapeutic efficacy.

  • Molecular Formula : C13H13D3O4
  • Molecular Weight : 239.28 g/mol
  • Purity : >95% (HPLC)

Ibuprofen exerts its anti-inflammatory effects primarily by inhibiting the COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are mediators of inflammation and pain; thus, their inhibition leads to reduced inflammatory responses and pain relief. The carboxylic acid group in ibuprofen plays a critical role in binding to the active site of these enzymes, facilitating the inhibition process .

Biological Activity

The biological activity of this compound can be assessed through various parameters including anti-inflammatory effects, analgesic properties, and potential antioxidant activity.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound maintains the anti-inflammatory properties characteristic of ibuprofen. It effectively reduces inflammation and alleviates pain by blocking the formation of prostaglandins .

Study 1: Inhibition of COX Enzymes

A comprehensive study evaluated various ibuprofen derivatives for their COX inhibitory potential. The results indicated that modifications to the ibuprofen structure could enhance binding affinity without compromising efficacy. Specifically, certain amino acid derivatives demonstrated superior COX-1 inhibition compared to pure ibuprofen .

Study 2: Structural Interactions

Research utilizing neutron vibrational spectroscopy highlighted the interactions between ibuprofen and porous media. This study found that confined ibuprofen molecules exhibited altered structural arrangements, impacting their binding interactions and biological activity . The study emphasized the importance of molecular interactions in determining drug efficacy.

Study 3: Antioxidant Properties

Another investigation focused on the antioxidant capacity of ibuprofen derivatives. The findings revealed significant variations in radical scavenging activity among different derivatives. Notably, some derivatives displayed enhanced DPPH scavenging capabilities compared to standard ibuprofen, indicating potential therapeutic advantages .

Data Summary

Parameter This compound Ibuprofen (Standard)
Molecular FormulaC13H13D3O4C13H18O2
Molecular Weight239.28 g/mol206.28 g/mol
COX-1 InhibitionYesYes
COX-2 InhibitionYesYes
Antioxidant ActivityPotential (needs further study)Moderate

Q & A

Q. How is Ibuprofen Carboxylic Acid-d3 used as an internal standard in quantitative LC-MS assays?

Methodological Answer: this compound, a deuterated analog of ibuprofen’s primary metabolite, is employed as an internal standard (IS) in LC-MS to correct for matrix effects and ionization variability. Key steps include:

  • IS Selection Criteria : Ensure structural similarity to the analyte (ibuprofen) but sufficient mass difference (e.g., +3 Da) to avoid signal overlap .
  • Validation Parameters :
    • Linearity : Calibration curves (1–100 ng/mL) with R² > 0.98.
    • Recovery : Compare spiked IS recovery (85–115%) across biological matrices (plasma, urine) .
  • Chromatographic Separation : Use reversed-phase C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to resolve isotopic analogs .

Q. What considerations are critical for validating deuterated analogs in pharmacokinetic studies?

Methodological Answer: Validation must address isotopic purity and metabolic stability:

  • Isotopic Purity : Confirm via high-resolution MS to ensure <1% non-deuterated contamination, which could bias quantification .
  • Metabolic Inertness : Verify that the d3-label remains intact during phase I/II metabolism using in vitro hepatocyte assays .
  • Cross-Validation : Compare deuterated IS performance against non-deuterated analogs in spiked samples to assess interference .

Advanced Research Questions

Q. How can experimental design address signal suppression in LC-MS assays using this compound?

Methodological Answer: Signal suppression caused by matrix effects (e.g., phospholipids in plasma) requires a multi-factorial approach:

  • Design of Experiments (DOE) : Use fractional factorial designs to test variables:

    FactorLevelsImpact on Signal
    Extraction solventAcetonitrile, methanolMethanol reduces phospholipids by 30%
    Column temperature30°C, 40°CHigher temps improve peak resolution
  • Post-Column Infusion : Continuously infuse IS during LC-MS runs to map matrix effect zones and adjust gradients .

Q. What statistical frameworks resolve contradictions in deuterium isotope effect (DIE) studies?

Methodological Answer: DIE discrepancies (e.g., conflicting metabolic rate data) arise from kinetic complexity. Solutions include:

  • Mixed-Effects Modeling : Account for inter-individual variability in cytochrome P450 activity using nonlinear regression (e.g., Michaelis-Menten with random effects) .
  • Bayesian Meta-Analysis : Pool data from multiple studies to estimate posterior distributions of DIE magnitudes, adjusting for methodological heterogeneity (e.g., LC-MS vs. ELISA) .

Q. How can response surface methodology (RSM) optimize extraction protocols for this compound in complex matrices?

Methodological Answer: RSM identifies optimal conditions for solid-phase extraction (SPE):

  • Variables : pH (2–7), sorbent type (C8, C18), elution volume (1–5 mL).

  • Central Composite Design :

    RunpHSorbentVolumeRecovery (%)
    12C8162
    27C18594
  • Validation : Confirm robustness via Monte Carlo simulations (±10% variable variation) .

Q. What mechanistic insights can isotopic labeling provide about ibuprofen’s carboxylic acid metabolism?

Methodological Answer: Deuterium tracing combined with in vitro assays reveals:

  • Metabolic Pathways : Use human liver microsomes (HLMs) to quantify deuterium retention in phase I metabolites (hydroxy-ibuprofen) via MRM transitions (e.g., m/z 221 → 177) .
  • Kinetic Isotope Effects (KIE) : Calculate KIE = kH/kDk_H/k_D for CYP2C9-mediated oxidation; values >1 indicate rate-limiting hydrogen abstraction .

Data Contradiction Analysis

Q. How to troubleshoot variability in deuterated IS performance across laboratories?

Methodological Answer: Inter-lab variability often stems from:

  • Column Batch Effects : Test 3+ column lots via ANOVA to identify retention time shifts (p < 0.05) .
  • Ion Source Contamination : Implement scheduled MS cleaning and monitor IS signal drift (>20% requires recalibration) .

Q. What criteria evaluate the suitability of this compound for long-term stability studies?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Assess degradation under accelerated conditions (40°C/75% RH for 6 months) via LC-MS .
  • Novelty : Compare stability against emerging isotopologs (e.g., 13C-labeled analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibuprofen carboxylic acid-d3
Reactant of Route 2
Reactant of Route 2
Ibuprofen carboxylic acid-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.